molecular formula C4H6N2O2 B1615078 Tetrahydro-3,6-pyridazinedione CAS No. 502-95-4

Tetrahydro-3,6-pyridazinedione

Cat. No.: B1615078
CAS No.: 502-95-4
M. Wt: 114.1 g/mol
InChI Key: RNCAJLLRSYSZAM-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyridazinedione Chemistry

The journey into the chemistry of pyridazinediones can be traced back to the late 19th century. In 1895, the synthesis of a compound that would later be identified as a tautomer of tetrahydro-3,6-pyridazinedione, commonly known as maleic hydrazide, was first reported by Curtius and Foerstinger. drugfuture.com Their initial work involved the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). drugfuture.com

It wasn't until the mid-20th century that the significance of this class of compounds began to be fully appreciated. In 1949, its unique ability to regulate plant growth was discovered, marking its entry into the agrochemical field. drugfuture.comwikipedia.org This discovery spurred further investigation into the synthesis and properties of maleic hydrazide and its derivatives. Early synthetic methods included reacting maleic acid or its anhydride with a hydrazine salt of a strong inorganic acid in an aqueous medium, which was found to produce a purer product with better yields compared to earlier methods using hydrazine in water or as its acetate (B1210297) salt. google.com

Over the years, the understanding of pyridazinedione chemistry has evolved significantly. The initial focus on maleic hydrazide has broadened to encompass a wide range of substituted and fused pyridazinedione systems. The development of new synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of pyridazinedione derivatives.

Significance of the this compound Scaffold in Heterocyclic Chemistry

The this compound scaffold is a valuable building block in heterocyclic chemistry due to its inherent structural and reactive characteristics. sigmaaldrich.com The presence of two nitrogen atoms and two carbonyl groups within a saturated six-membered ring provides multiple sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures. rsc.org

The scaffold's significance lies in its ability to serve as a precursor for a variety of other heterocyclic systems. For instance, derivatives of this compound have been utilized as key intermediates in the synthesis of bicyclic pyridazine (B1198779) derivatives. Current time information in Bangalore, IN. The reactivity of the carbonyl groups and the N-H bonds allows for a range of transformations, including condensation reactions, N-alkylation, and N-acylation. rsc.org

One of the most notable aspects of the pyridazinedione scaffold is its application in the construction of "privileged structures" in medicinal chemistry. These are molecular frameworks that are able to bind to multiple biological targets, making them highly valuable in drug discovery. frontiersin.orgresearchgate.net The ability to readily introduce diverse substituents onto the this compound core allows for the fine-tuning of its physicochemical and biological properties.

Overview of Current Research Landscape and Key Academic Disciplines Involved

The research landscape for this compound and its derivatives is dynamic and multidisciplinary, primarily centered within the fields of organic synthesis, medicinal chemistry, and chemical biology.

Organic Synthesis: Contemporary research in organic synthesis continues to explore novel and efficient methods for the preparation of functionalized pyridazinediones. pnu.ac.ir This includes the development of one-pot multicomponent reactions and the use of greener catalysts to improve reaction efficiency and sustainability. google.com The synthesis of complex, steroidal-fused pyridazinediones has also been a recent area of investigation. wisdomlib.org

Medicinal Chemistry: In medicinal chemistry, the pyridazinedione scaffold is a focal point for the design and synthesis of new therapeutic agents. frontiersin.orgontosight.ai Researchers are actively exploring derivatives for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The ability to synthesize libraries of substituted pyridazinediones allows for systematic structure-activity relationship (SAR) studies to identify potent and selective drug candidates.

Chemical Biology: A significant and rapidly growing area of research is the application of pyridazinediones in chemical biology, particularly in the field of bioconjugation. ucl.ac.ukucl.ac.uknih.gov Specifically, derivatives of pyridazinediones have emerged as powerful reagents for the site-selective modification of proteins, especially at cysteine residues. rsc.orgrsc.orgresearchgate.net This technology is crucial for the development of advanced biologics, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to an antibody to target cancer cells. ucl.ac.ukucl.ac.uk The stability and reactivity of the pyridazinedione linker are key advantages in this context. google.com

Compound Information

Compound NameSynonyms
This compound3,6-Pyridazinedione, tetrahydro- rsc.org; Succinic hydrazide core.ac.uk
Maleic hydrazide1,2-Dihydropyridazine-3,6-dione drugfuture.comwikipedia.org; 3,6-Dihydroxypyridazine cymitquimica.com
Maleic anhydride
Hydrazine hydrate
Acetic anhydride
β-Cyano esters
Hydrazine
Maleic acid
Hydrazine sulfate
Palladium
Boric acid
tert-Butyldimethylsilyl chloride
Hydrofluoric acid
Copper(II)

Synthetic Approaches to Pyridazinedione Derivatives

Starting MaterialsReagents/ConditionsProduct TypeReference
Maleic anhydrideHydrazine hydrate in alcoholMaleic hydrazide drugfuture.com
Maleic acidHydrazine salt of a strong inorganic acid in water1,2-Dihydropyridazine-3,6-dione google.com
Alkyl 3-substituted 3-cyanopropionatesHydrazine hydrate4-Substituted this compound 3-hydrazones Current time information in Bangalore, IN.
This compoundAcetic anhydride1,2-Diacetylthis compound rsc.org
3,17-Aldol-estradiol, Phenylhydrazine, 5-Hexyn-3-olCopper(II)Phenylhydrazine derivative pnu.ac.ir
Phenylhydrazine derivativeSuccinic acid, Boric acidPyridazine derivative pnu.ac.ir
Pyridazine derivativeHydrofluoric acidTetrahydropyridazine-3,6-dione derivative pnu.ac.ir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diazinane-3,6-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2O2/c7-3-1-2-4(8)6-5-3/h1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCAJLLRSYSZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198242
Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

502-95-4
Record name Succinic hydrazide
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Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
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Record name TETRAHYDRO-PYRIDAZINE-3,6-DIONE
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Advanced Synthetic Methodologies and Mechanistic Investigations of Tetrahydro 3,6 Pyridazinedione and Its Derivatives

Convergent and Divergent Synthetic Strategies for Tetrahydro-3,6-pyridazinedione Core Structure

The construction of the this compound core can be approached through both convergent and divergent synthetic plans, which offer strategic advantages in building molecular complexity. researchgate.netnih.gov A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. researchgate.net This approach is often efficient for complex targets. In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. nih.gov

For the this compound system, a divergent approach might start with the basic heterocyclic core, which is then elaborated through various functionalization reactions to yield a range of derivatives. A convergent strategy could involve the coupling of a dicarbonyl-containing fragment with a hydrazine (B178648) derivative to form the six-membered ring in a late-stage step. acsgcipr.org

Ring-closing metathesis (RCM) and cycloaddition reactions are powerful tools for the synthesis of heterocyclic rings, including pyridazines. rsc.org RCM, in particular, offers a convergent and atom-efficient pathway to form cyclic structures. acsgcipr.org The synthesis of pyridazines has been achieved via RCM, where a key subsequent step involves the elimination of a sulfinate to generate the aromatic system. rsc.org

Diels-Alder reactions, a type of [4+2] cycloaddition, represent another significant strategy. The synthesis of bicyclic 3,6-pyridazinediones can be accomplished through the reaction of diazaquinones with dienes. researchgate.netacs.org This method allows for the rapid construction of the fused pyridazinedione system. Furthermore, inverse electron demand Diels-Alder reactions are a viable approach, where an electron-deficient diene, such as a tetrazine, reacts with a dienophile. nih.gov This reactivity highlights the potential for cycloaddition strategies in forming the core pyridazine (B1198779) structure from acyclic or other cyclic precursors.

A prominent and direct method for synthesizing the this compound ring involves the reaction of β-cyano esters with hydrazine hydrate (B1144303). tandfonline.comtandfonline.com This reaction provides a facile route to 4-substituted this compound 3-hydrazones, which are valuable intermediates for the synthesis of bicyclic pyridazine derivatives. tandfonline.comtandfonline.comresearchgate.net The reaction proceeds in satisfactory yields and can utilize either alkyl 3-substituted 3-cyanopropionates or 3-cyanopropionamides as starting materials. tandfonline.com

The products of this reaction exist in tautomeric forms: the tetrahydropyridazinedione 3-hydrazone (structure 2 in the original research) and the 4,5-dihydro-3-hydrazino-6(1H)-pyridazinone (structure 3 ). tandfonline.com Computational analysis has suggested that the hydrazino tautomer possesses greater thermodynamic stability. tandfonline.com Investigations into the reaction mechanism have identified potential intermediates and side-products, particularly when the amount of hydrazine hydrate is limited. researchgate.net This can lead to the formation of complex structures, including novel ring systems like dipyrrolo[1,2-b:1′,2′-e] tandfonline.comtandfonline.comresearchgate.netnih.govtetrazine. researchgate.net

Table 1: Synthesis of 4-Substituted this compound 3-Hydrazones from β-Cyano Esters and Hydrazine Hydrate. tandfonline.com

Starting β-Cyano Ester (Substituent R)Product (4-Substituted Derivative)Yield (%)Melting Point (°C)
3-Phenyl-3-cyanopropionate4-Phenyl-tetrahydro-3,6-pyridazinedione 3-hydrazone71185-187
3-(p-Tolyl)-3-cyanopropionate4-(p-Tolyl)-tetrahydro-3,6-pyridazinedione 3-hydrazone64200-201
3-(p-Methoxyphenyl)-3-cyanopropionate4-(p-Methoxyphenyl)-tetrahydro-3,6-pyridazinedione 3-hydrazone60189-191
3,3-Dimethyl-3-cyanopropionate4,4-Dimethyl-tetrahydro-3,6-pyridazinedione 3-hydrazone75203-205

Synthesis and Functionalization of this compound Derivatives

Once the core this compound ring is formed, its utility can be expanded through various functionalization reactions at both the nitrogen and carbon atoms of the heterocycle.

The nitrogen atoms of the pyridazinedione ring are nucleophilic and can be targeted for functionalization, most commonly through N-substitution reactions such as alkylation and acylation. For example, 1,2-dihydro-1-(1-oxohexyl)-3,6-pyridazinedione is a derivative bearing a 1-oxohexyl group on a nitrogen atom. ontosight.ai Research has shown that alkylation of 4-substituted this compound 3-hydrazones can occur selectively on a pyridazine ring nitrogen atom. researchgate.net The synthesis of N-methoxy derivatives has also been reported, further demonstrating the viability of N-functionalization strategies. google.com These substitutions are critical as they can significantly alter the physical, chemical, and biological properties of the parent molecule.

Regioselective functionalization of the carbon atoms within the pyridazinedione ring is essential for creating diverse molecular scaffolds. The synthetic route starting from β-cyano esters inherently introduces a substituent at the C-4 position. tandfonline.com The chemistry of pyridazin-3(2H)-ones has been reviewed, detailing reactions at the C-4, C-5, and C-6 positions, which provides a framework for understanding the reactivity of the tetrahydro-analogs. researchgate.net

The development of C-H functionalization methods for N-containing heterocycles has become a major focus in synthetic chemistry. rsc.orgbohrium.combeilstein-journals.org While many of these methods are developed for aromatic systems like pyridines, the underlying principles of using directing groups can be adapted. rsc.org For pyridazine derivatives, functionalization at the C-3 and C-6 positions is often explored to create new classes of compounds. nih.gov For instance, transition metal-catalyzed cross-coupling reactions are a standard approach for introducing aryl or other groups at specific positions on the heterocyclic ring. researchgate.net

This compound and its derivatives serve as versatile building blocks for annulation reactions, which involve the construction of a new ring fused to the existing heterocycle. These reactions lead to the formation of novel polycyclic and bicyclic pyridazine systems. tandfonline.comtandfonline.com The 3-hydrazone derivatives are particularly useful intermediates for cyclocondensation reactions that yield fused heterocyclic structures. tandfonline.comresearchgate.net

A thorough reexamination of the reaction between 3-cyano-3-methylbutyric ester and hydrazine hydrate led to the isolation of a tricyclic by-product, 1,1,5,5-tetramethyl-1,2,5,6-tetrahydro-3a,4,7a,8-tetraaza-s-indacene-3,7-dione, demonstrating an in-situ annulation process. researchgate.net Other research has documented the formation of a novel dipyrrolo[1,2-b:1′,2′-e] tandfonline.comtandfonline.comresearchgate.netnih.govtetrazine system from intermediates in the synthesis of pyridazinedione hydrazones. researchgate.net These findings underscore the potential of the this compound core as a scaffold for generating complex, multi-ring heterocyclic compounds through annulation strategies. rsc.orgrsc.org

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The creation of hybrid molecules, which combine two or more distinct pharmacophores or functional moieties, is a powerful strategy in drug discovery and materials science. nih.gov The this compound scaffold has been successfully incorporated into hybrid structures to modulate biological activity or introduce novel properties.

A notable example involves the synthesis of phthalazinone/pyridazinone hybrids. nih.gov These compounds merge the structural features of 4a,5,8,8a-tetrahydro-2H-phthalazin-1-one type PDE4 inhibitors with 2H-pyridazin-3-one type PDE3 inhibitors. nih.gov The synthetic approach typically involves the multi-step construction of the individual heterocyclic systems followed by their linkage. For instance, analogues with a 5-methyl-4,5-dihydropyridazinone moiety have demonstrated significant PDE3 inhibitory activities. nih.gov

Another approach to hybrid molecules involves the condensation of 1-amino-1,2-dihydro-3,6-pyridazinedione with α,β-unsaturated carbonyl compounds like mesityl oxide, which results in the formation of fused polycyclic systems such as 3,4,6,9-tetrahydro-6,9-dioxopyridazino[1,2,a] Current time information in Bangalore, IN.acs.orgnih.govtriazines. scispace.com This reaction highlights the utility of the pyridazinedione core as a scaffold for building complex heterocyclic hybrids.

The synthesis of pyridine-thiazole hybrids has also been explored, where the pyridazinedione moiety can be conceptually integrated. For example, the Claisen-Schmidt condensation of a key intermediate, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, with an appropriate aldehyde can lead to chalcone-like structures, which can then be further cyclized to incorporate a pyrazoline ring, creating a pyrazoline-thiazole-pyridine hybrid. mdpi.com

Table 1: Examples of Hybrid Molecules Incorporating the Pyridazinedione Moiety

Hybrid TypeKey Synthetic StrategyResulting Hybrid Structure (Example)
Phthalazinone/PyridazinoneCombination of pharmacophores from PDE3 and PDE4 inhibitors4-(3,4-diethoxyphenyl)-2-(4-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)butyl)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one nih.gov
Pyridazino-triazineCondensation with α,β-unsaturated carbonyl compounds3,4,6,9-tetrahydro-6,9-dioxopyridazino[1,2,a] Current time information in Bangalore, IN.acs.orgnih.govtriazines scispace.com
Pyrazoline-Thiazole-PyridineClaisen-Schmidt condensation followed by cyclization with hydrazine1-{5-(2-fluorophenyl)-3-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-4,5-dihydropyrazol-1-yl}-ethanone mdpi.com

Preparation of Pyridazinedione-Based Enediynes

Pyridazinedione-based enediynes are of significant interest due to their potential to undergo Bergman cyclization, a reaction that generates a highly reactive p-benzyne diradical. acs.orgnih.govresearcher.life The synthesis of these complex molecules has been successfully achieved, allowing for the investigation of factors that influence their reactivity.

A general and effective method for the synthesis of both dihydropyridazinedione- and tetrahydropyridazinedione-based enediynes involves the double N,O-alkylation of the parent heterocyclic system. acs.orgresearcher.lifeacs.org In this procedure, 1,2-dihydropyridazine-3,6-dione or this compound is treated with an acyclic enediynyl dibromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). acs.orgacs.org This reaction proceeds in good yields to afford the desired bicyclic enediyne. acs.orgresearcher.lifeacs.org

The synthesis of the requisite this compound precursor can be accomplished by the hydrogenation of 1,2-dihydropyridazine-3,6-dione using a palladium on carbon (Pd/C) catalyst. acs.orgacs.org

Interestingly, the saturation level of the pyridazinedione ring has a profound effect on the kinetics of the subsequent Bergman cyclization. acs.orgnih.govresearcher.life The tetrahydropyridazinedione-based enediyne undergoes cyclization at a significantly faster rate than its dihydropyridazinedione counterpart. acs.org This difference in reactivity is attributed to the hybridization state of the C-4 and C-5 atoms of the heterocyclic ring. acs.orgnih.govresearcher.life

Table 2: Reactivity of Pyridazinedione-Based Enediynes in Bergman Cyclization

Enediyne SystemReaction ConditionsHalf-life (t₁/₂)Reference
Tetrahydropyridazinedione enediyne130 °C120 h acs.org
Dihydropyridazinedione enediyne150 °C~200 h acs.org

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of heterocyclic compounds, often providing milder reaction conditions, higher efficiency, and greater selectivity. mdpi.comuwa.edu.au

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.commdpi.com While direct transition metal-catalyzed synthesis of the this compound ring is not extensively documented, these catalytic methods are crucial for the synthesis of precursors and derivatives.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in constructing complex molecular architectures that could incorporate a pyridazinedione moiety. mdpi.com These reactions typically involve the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. mdpi.com

Rhodium-catalyzed cyclization reactions are another powerful tool for the synthesis of heterocyclic systems. organic-chemistry.org For example, rhodium catalysts have been used in [3+2] and [3+3] cyclization reactions to construct various nitrogen-containing heterocycles. mdpi.com While a direct application to this compound is not explicitly detailed, the principles of these catalytic cycles could be adapted for its synthesis from appropriate acyclic precursors.

In the context of pyridazinedione-fused enediynes, Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been employed to synthesize maleimide-based enediynes with macrocyclic lactone moieties. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in organic synthesis, offering a metal-free alternative to traditional catalysis. wikipedia.orgrsc.org Organocatalysts can operate through various activation modes, including enamine and iminium ion catalysis. wikipedia.org While specific applications of organocatalysis for the direct synthesis of the this compound ring are not widely reported, the principles of organocatalysis could be applied to key bond-forming steps in its synthesis, potentially offering enantioselective routes to chiral derivatives. wikipedia.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and sustainability, as reactions are often performed in aqueous media under mild conditions. nih.govmdpi.com While the direct biocatalytic synthesis of this compound is not a common example, enzymes are increasingly used in the synthesis of complex pharmaceutical intermediates. nih.govmdpi.com Hemoproteins, for instance, have been developed as biocatalysts for carbene transfer reactions, which could be conceptually applied to the synthesis of complex heterocyclic structures. chemrxiv.org The development of specific enzymes for the cyclization of dicarboxylic acid derivatives with hydrazine could provide a green and efficient route to this compound.

Mechanistic Elucidation of Reaction Pathways for this compound Formation and Derivatization

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic strategies.

The formation of this compound from succinic anhydride (B1165640) and hydrazine hydrate proceeds through a series of well-defined intermediates. The initial reaction likely involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the anhydride to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the remaining carboxylic acid group, followed by dehydration, yields the stable six-membered ring of this compound. acs.org

In the derivatization of pyridazinediones, the nature of intermediates and transition states plays a crucial role. For example, in the Alder-ene reaction of a related compound, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, with an olefin, two mechanistic pathways are considered: a concerted pericyclic process via a six-membered ring transition state and a stepwise route involving an open zwitterionic or aziridinium (B1262131) intermediate. acs.org

For the Bergman cyclization of pyridazinedione-based enediynes, theoretical calculations suggest that the reaction proceeds through a high-energy diradical intermediate. researchgate.net The activation energy for this process is influenced by the electronic and steric properties of the pyridazinedione ring. acs.org Semi-empirical PM5 calculations have indicated a higher activation energy for the dihydropyridazinedione-based enediyne compared to its tetrahydro counterpart, consistent with the experimentally observed slower reaction rate. acs.org

The reaction of β-cyano esters with hydrazine hydrate to form this compound 3-hydrazone derivatives involves the formation of several intermediates. researchgate.nettandfonline.com The reaction mechanism likely involves initial hydrazinolysis of the ester, followed by intramolecular cyclization. Under certain conditions, side reactions can occur, leading to the formation of by-products such as dipyrrolo[1,2-b:1′,2′-e] Current time information in Bangalore, IN.acs.orgresearcher.lifeacs.orgtetrazine, highlighting the complexity of the reaction pathway. researchgate.net

Tautomerism and Isomeric Preferences in this compound Systems

The heterocyclic framework of this compound and its derivatives is characterized by the potential for complex tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. tgc.ac.inmasterorganicchemistry.com In these pyridazinedione systems, the primary forms of tautomerism are amide-imidol and keto-enol, which significantly influence the molecule's structure, stability, and reactivity. researchgate.netresearchgate.net

The fundamental this compound structure can theoretically exist in several tautomeric forms, including a dione (B5365651) form, an enol-keto (or lactam-lactim) form, and a dihydroxy (aromatic) form. core.ac.uk However, extensive research and computational analyses have shown that certain isomers are strongly preferred over others. The fully aromatic dihydroxy tautomers are generally considered thermodynamically unfavorable. This instability is attributed to the significant electrostatic repulsion between the lone pairs of electrons on the adjacent nitrogen atoms in the pyridazine ring. Consequently, the equilibrium heavily favors the forms containing one or two carbonyl groups.

Studies on related pyridazinones consistently show that the oxo (amide or keto) forms are more stable than their corresponding hydroxy (imidol or enol) tautomers. researchgate.netutupub.fi For instance, maleic hydrazide, a well-known pyridazinedione derivative, preferentially exists in a lactam-lactim (enol-keto) structure rather than a di-lactam (dione) or di-lactim (dihydroxy) form. core.ac.uk This preference is often stabilized by factors such as intramolecular hydrogen bonding.

The tautomeric behavior is particularly well-documented in substituted derivatives, such as 4-substituted this compound 3-hydrazones. These compounds exhibit a clear equilibrium between two primary tautomeric forms: the 3-hydrazono tautomer and the 3-hydrazino tautomer (a form of amide-imidol tautomerism). tandfonline.comtandfonline.com

Scheme 1: Tautomeric equilibrium between 4-substituted this compound 3-hydrazone (A) and its 4,5-dihydro-3-hydrazino-6(1H)-pyridazinone tautomer (B).

Detailed mechanistic studies and computational calculations have been employed to determine the relative stability of these isomers. For example, in the case of the 4,4-dimethyl substituted derivative, computational analysis revealed a higher thermodynamic stability for the hydrazino tautomer (form B in Scheme 1) compared to the hydrazono tautomer (form A). tandfonline.com This finding was in agreement with earlier structural suggestions for other derivatives. tandfonline.com

Despite the greater thermodynamic stability of the hydrazino form in some cases, the reactivity of the molecule can be dictated by the less stable tautomer. Initial results from cyclocondensation reactions indicate that the products are often derived from the 3-hydrazono tautomeric structure, suggesting it is the more reactive species in those specific chemical transformations. tandfonline.com

The preference for a particular tautomer or isomer is influenced by a combination of electronic effects, steric interactions, and solvent conditions. Electron-withdrawing or -donating groups on the pyridazinedione ring or its substituents can shift the equilibrium by altering the acidity of the migrating proton and the stability of the resulting conjugated systems. utupub.fi

The following table summarizes the possible tautomers of the parent this compound ring and the established equilibrium in its hydrazone derivatives.

Compound SystemTautomeric FormsPredominant Isomer/NotesSource(s)
This compound Dione, Enol-Keto, DihydroxyThe enol-keto (lactam-lactim) and dione forms are favored over the aromatic dihydroxy form due to reduced N-N lone pair repulsion. core.ac.uk
4,4-Dimethylthis compound 3-hydrazone Hydrazono vs. HydrazinoThe hydrazino tautomer exhibits higher thermodynamic stability. tandfonline.com

Below is a data table with research findings on the calculated stability of hydrazone tautomers.

Tautomer of 4,4-Dimethylthis compound 3-hydrazoneMethodCalculated Heat of Formation (kcal/mol)ConclusionSource(s)
Hydrazono form (2i) MNDO PM37.354Less stable tandfonline.com
Hydrazino form (3i) MNDO PM33.377Higher thermodynamic stability tandfonline.com

Advanced Spectroscopic and Structural Characterization of Tetrahydro 3,6 Pyridazinedione Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin interactions, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. For tetrahydro-3,6-pyridazinedione analogs, a combination of one-dimensional (1D) and multidimensional NMR experiments provides a comprehensive picture of their molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, offering valuable insights into the molecular structure. In substituted pyridazin-3(2H)-one derivatives, the chemical shifts of the heterocyclic ring atoms are influenced by the nature and position of substituents at the N-2 and C-6 positions. nih.gov A complete assignment of the ¹H and ¹³C NMR spectra is the foundational step in structural analysis. nih.govnih.govscielo.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Analog (Note: This table is a generalized representation based on typical chemical shift ranges for similar heterocyclic systems. Actual values will vary depending on the specific analog and solvent used.)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-4 / H-5 (CH₂)2.5 - 3.025 - 35
N-H7.0 - 9.0-
C=O (C-3 / C-6)-160 - 175

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons present, multidimensional NMR experiments are crucial for establishing the connectivity between atoms. science.govsdsu.edu These techniques are instrumental in piecing together the molecular puzzle. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. sdsu.edu For this compound analogs, COSY spectra would clearly show the correlation between the geminal and vicinal protons on the saturated carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, in pyridazinone derivatives, HMBC experiments have been essential for the complete assignment of the ¹H and ¹³C NMR spectra. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. beilstein-journals.org This is a critical step in confirming the molecular formula of a newly synthesized this compound analog. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. japsonline.commdpi.com In the context of this compound analog synthesis, GC-MS can be used to monitor reaction progress, identify byproducts, and assess the purity of the final product. nih.gov The fragmentation patterns observed in the mass spectra of the separated components can provide valuable structural information. youtube.comnih.gov

The fragmentation of molecules in a mass spectrometer is not random; it follows predictable pathways that are dependent on the structure of the molecule. nih.govresearchgate.net Analysis of these fragmentation patterns can help to identify characteristic structural motifs within the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. youtube.com

Table 2: Hypothetical Fragmentation Data for a this compound Analog from Mass Spectrometry (Note: This table is illustrative. The actual fragmentation will depend on the specific analog and the ionization method used.)

m/z ValueInterpretation
[M+H]⁺Protonated molecular ion
[M-28]⁺Loss of CO
[M-44]⁺Loss of CONH

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

For this compound analogs, single-crystal X-ray diffraction can reveal important structural features, such as the planarity of the ring system, the conformation of substituents, and the nature of intermolecular interactions, like hydrogen bonding. nih.govresearchgate.net The solid-state conformation can differ from the solution-state conformation, and understanding these differences can be crucial for structure-activity relationship studies. nih.govresearchgate.net The crystallographic data provides a static, high-resolution snapshot of the molecule's architecture. nih.gov

Table 3: Example Crystallographic Data for a Hypothetical this compound Analog (Note: This data is for illustrative purposes only.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.5
Volume (ų)845.2
Z4

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its analogs. By probing the vibrational modes of molecular bonds, these methods allow for the unambiguous identification of key functional groups, providing insight into the molecular framework. The spectra of saturated cyclic hydrazides like this compound are characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds, primarily the amide C=O, N-H, C-N, and C-C single bonds, as well as C-H bonds of the methylene (B1212753) groups.

In the infrared spectrum, the most prominent absorption bands are typically associated with the carbonyl (C=O) and amine (N-H) stretching vibrations due to their large dipole moment changes. The cyclic diamide (B1670390) structure features two carbonyl groups, and their symmetric and asymmetric stretching modes are sensitive to the ring's conformation and hydrogen bonding. The N-H stretching frequency is also highly indicative of the extent of intermolecular hydrogen bonding, a common feature in the solid state of such compounds. Raman spectroscopy provides complementary information, particularly for more symmetric vibrations and bonds that are less polar, such as the C-C and N-N backbone.

Detailed analysis of the vibrational spectra of this compound analogs reveals characteristic frequency ranges for its primary functional groups. These experimental values are often supported by computational density functional theory (DFT) calculations, which aid in the precise assignment of observed vibrational modes.

Table 1: Characteristic Vibrational Frequencies for this compound Analogs

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman) Notes
N-H Stretching 3200 - 3350 3200 - 3350 Broad in IR due to hydrogen bonding.
C-H (methylene) Asymmetric Stretch 2920 - 2980 2920 - 2980 Stronger in Raman.
C-H (methylene) Symmetric Stretch 2850 - 2890 2850 - 2890
C=O (Amide I) Stretching 1630 - 1680 1630 - 1680 Very strong and sharp in IR. Position sensitive to ring strain and H-bonding.
N-H Bending (Amide II) 1510 - 1570 Weak or absent Coupled with C-N stretching.
C-H (methylene) Scissoring/Bending 1420 - 1470 1420 - 1470
C-N Stretching 1200 - 1350 1200 - 1350 Often coupled with other modes.

Note: The exact frequencies can vary based on the specific analog, solvent, and physical state (solid/solution).

Computational Chemistry and Theoretical Frameworks for Tetrahydro 3,6 Pyridazinedione Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the equilibrium geometry of Tetrahydro-3,6-pyridazinedione, predicting bond lengths, bond angles, and dihedral angles. These theoretical predictions can be benchmarked against experimental data, such as that obtained from X-ray crystallography, to validate the chosen computational model.

Experimental studies have shown that this compound adopts a "twisted boat" conformation in the solid state, possessing C₂ symmetry. nih.govbmdrc.org A typical DFT study using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would aim to reproduce this geometry. The calculated geometric parameters would be expected to be in close agreement with the experimental values, providing confidence in the theoretical model.

Beyond geometry, DFT is used to calculate the total electronic energy of the molecule, which is crucial for assessing its stability relative to other isomers or tautomers. For instance, computational studies on related pyridazinediones have explored various tautomeric forms, identifying the most stable structures based on their calculated energies. nih.gov

Table 1: Selected Experimental Bond Lengths and Angles for Hexahydro-3,6-pyridazinedione This table presents experimental data that serves as a benchmark for DFT calculations.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N-N' 1.393 C1-N-N' 119.5
C1-N 1.362 O-C1-N 121.2
C1-O 1.231 O-C1-C2 122.2
C1-C2 1.503 N-C1-C2 116.6
C2-C2' 1.516 C1-C2-C2' 111.4

Data sourced from Ottersen, T. (1975). The Crystal and Molecular Structure of Hexahydro-3,6-pyridazinedione at -165 °C. Acta Chemica Scandinavica, 29a, 637-643. nih.gov

Ab Initio and Semi-Empirical Molecular Orbital Calculations (e.g., PM3, MNDO)

Before DFT became widespread, ab initio Hartree-Fock (HF) and semi-empirical methods were the primary tools for quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, but can be computationally expensive. expasy.org

Semi-empirical methods, such as PM3 (Parametric Method 3) and MNDO (Modified Neglect of Diatomic Overlap), offer a faster alternative by incorporating parameters derived from experimental data into the calculations. greenstonebio.combohrium.comswissadme.ch These methods are particularly useful for larger molecules or for preliminary, high-throughput computational screening. While generally less accurate than DFT or higher-level ab initio methods, they can provide valuable qualitative insights into the electronic structure and geometry of this compound. For instance, these methods can be used to quickly generate an initial 3D structure of the molecule for further refinement with more rigorous methods or for use in virtual screening.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govarmakovic.com The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy indicates greater reactivity towards electrophiles.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy suggests greater reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. ayushcoe.in A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be a π* anti-bonding orbital associated with the carbonyl groups. In a study involving a more complex molecule containing a this compound fragment, the HOMO iso-surface was located on the N-N bond edge, while the LUMO iso-surface covered the dione (B5365651) portion of the ring, highlighting these regions as potential sites for electron donation and acceptance, respectively. nih.gov

Table 2: Quantum Chemical Parameters and Their Significance in Reactivity Prediction

Parameter Symbol Significance
Energy of the Highest Occupied Molecular Orbital EHOMO Correlates with the ability to donate electrons (nucleophilicity).
Energy of the Lowest Unoccupied Molecular Orbital ELUMO Correlates with the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness η ≈ (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness S = 1 / η Reciprocal of hardness; indicates a molecule's polarizability.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. vls3d.commolecular-modelling.ch

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in an aqueous solution. Starting from the experimentally determined "twisted boat" conformation, a simulation could reveal other accessible low-energy conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

In the context of drug discovery, MD simulations are vital for studying the stability of a ligand-protein complex. uq.edu.au After docking this compound or its derivatives into a protein's active site, an MD simulation can assess the stability of the binding pose, calculate the binding free energy, and identify key interactions (like hydrogen bonds) that are maintained over the course of the simulation. nih.gov

Molecular Docking and Virtual Screening in Drug Discovery Paradigms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

Derivatives of pyridazinone have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors. nih.govayushcoe.in For this compound, a docking study would begin with its 3D structure, which could be obtained from experimental data or computational optimization. This structure would then be docked into the active site of a target protein of interest. The results would provide a binding affinity score (often in kcal/mol) and a predicted binding pose, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein's amino acid residues.

Virtual screening is a large-scale application of molecular docking, where vast libraries of compounds are computationally screened against a target protein to identify potential hits. The core structure of this compound could serve as a scaffold for creating a virtual library of derivatives to be screened for potential biological activity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Druglikeness Properties

For a compound to be a successful drug, it must not only bind to its target but also possess favorable ADME properties. In silico tools have become indispensable for predicting these properties early in the drug discovery process, reducing the time and cost associated with experimental assays.

Various web-based platforms, such as SwissADME and pkCSM, use quantitative structure-property relationship (QSPR) models to predict ADME parameters from a molecule's structure. nih.govvls3d.com These predictions include water solubility, gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity.

Druglikeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rule-based filters, such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A Quantitative Estimate of Druglikeness (QED) provides a more continuous score from 0 to 1, where higher values indicate greater druglikeness.

Table 3: Predicted Physicochemical and ADME Properties of this compound Predictions generated using the SwissADME web tool.

Property/Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol Favorable for druglikeness
LogP (iLOGP) -1.17 Hydrophilic
Water Solubility (ESOL) LogS = 0.50 Soluble
Topological Polar Surface Area (TPSA) 58.84 Ų Good for cell permeability
Pharmacokinetics
GI Absorption High Likely well-absorbed from the gut
BBB Permeant No Unlikely to cross the blood-brain barrier
P-gp Substrate No Not likely to be actively effluxed from cells
CYP1A2 Inhibitor No Low potential for drug-drug interactions via CYP1A2
CYP2C19 Inhibitor No Low potential for drug-drug interactions via CYP2C19
CYP2C9 Inhibitor No Low potential for drug-drug interactions via CYP2C9
CYP2D6 Inhibitor No Low potential for drug-drug interactions via CYP2D6
CYP3A4 Inhibitor No Low potential for drug-drug interactions via CYP3A4
Druglikeness
Lipinski's Rule 0 violations High druglikeness
Bioavailability Score 0.55 Good probability of oral bioavailability
Medicinal Chemistry
PAINS 0 alerts No known promiscuous binding fragments
Leadlikeness Yes (2 violations) Some deviation from typical lead-like properties

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics tools are essential in modern drug discovery and chemical research for managing and analyzing chemical data. These tools enable the development of QSAR models, which are mathematical models that relate the chemical structure of a compound to its biological activity. A typical QSAR study involves calculating a set of molecular descriptors that characterize the physicochemical properties of a molecule and then using statistical methods to find a correlation between these descriptors and an observed biological effect.

For a QSAR model to be developed for this compound, a dataset of its derivatives with corresponding biological activity data would be required. Researchers would then calculate various descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.

Although no specific QSAR models for this compound were identified, some computational chemistry data for the molecule exists. For instance, a study involved in drug repurposing efforts for SARS-CoV-2 included this compound in its molecular dataset and reported on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) iso-surfaces. nih.gov These quantum chemical descriptors are fundamental in understanding the chemical reactivity and electron-donating/accepting capabilities of a molecule, which are often crucial components of a QSAR model.

The absence of dedicated QSAR studies on this compound means that a detailed analysis of its structure-activity relationships through this computational lens is currently not possible. The development of such models would be contingent on future research that synthesizes and tests a series of derivatives of this compound for a specific biological target.

Biological and Pharmacological Investigations of Tetrahydro 3,6 Pyridazinedione and Its Scaffolds

Anti-inflammatory Efficacy and Mechanistic Pathways

Derivatives of the pyridazinone scaffold have demonstrated notable anti-inflammatory properties through various mechanistic pathways. These compounds have been investigated for their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition

A significant mechanism by which pyridazinone derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.

A series of novel pyridazinone derivatives were designed and synthesized to evaluate their selective COX-2 inhibitory activity. nih.gov Several of these compounds exhibited potent inhibition of the COX-2 enzyme, with IC50 values in the nanomolar range. Notably, some derivatives demonstrated a high degree of selectivity for COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, confirmed the anti-inflammatory potential of these compounds. nih.gov Certain derivatives showed superior anti-inflammatory activity compared to established drugs like indomethacin (B1671933) and celecoxib. nih.gov Importantly, these promising compounds did not exhibit any gastric ulcerogenic effects, highlighting their potential as safer anti-inflammatory agents. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
2d0.4719.7724
2f0.6015.5638
3c0.6217.9835
3d0.5121.2224
Celecoxib0.8550.0017

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The modulation of the NF-κB signaling pathway represents a key strategy for the development of anti-inflammatory therapeutics.

Research has shown that certain pyridazinone derivatives can effectively inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in human monocytic cells. mdpi.com This inhibition of NF-κB activity suggests that these compounds can interfere with the upstream signaling events that lead to the transcription of inflammatory mediators. By modulating this pathway, pyridazinone-based compounds can potentially suppress the production of a wide array of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response. Some derivatives have also been studied for their potential anti-inflammatory properties through molecular docking with targets like the NF-κB receptor.

Modulation of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules that, when produced in excess, can lead to oxidative stress and contribute to the pathogenesis of inflammatory diseases. The ability of a compound to scavenge free radicals and reduce oxidative stress is a valuable therapeutic property.

A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues with known anti-inflammatory activity were evaluated for their in vitro antioxidant properties. tandfonline.comnih.gov Many of these compounds demonstrated a strong inhibitory effect on superoxide (B77818) anion formation, with some derivatives exhibiting scavenging rates between 84% and 99% at a concentration of 10⁻³ M. tandfonline.comnih.gov This potent superoxide radical scavenging activity suggests that these pyridazinone derivatives can help to alleviate oxidative stress. tandfonline.com However, the same study indicated that these compounds generally showed a weaker inhibitory effect on lipid peroxidation, suggesting they are more effective as superoxide radical scavengers than as hydroxyl radical scavengers under the tested in vitro conditions. tandfonline.com

Table 2: Superoxide Anion Scavenging Activity of Selected Pyridazine (B1198779) Derivatives
CompoundInhibition of Superoxide Anion (%) at 10⁻³ M
394%
493%
684%
1994%
2099%
2287%
2398%
2496%

Antimicrobial Potential: Antibacterial, Antifungal, and Antiviral Activities

In addition to their anti-inflammatory properties, pyridazinone scaffolds have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial compounds, and pyridazinone derivatives have shown promise in this area.

Broad-Spectrum Antibacterial Activity

Novel series of pyridazinone derivatives have been synthesized and screened for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. In one study, several compounds were tested against Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii.

The results indicated that most of the synthesized compounds exhibited moderate to significant antibacterial activity. nih.gov Notably, some compounds were found to be particularly effective against challenging pathogens. For instance, one derivative displayed potent in vitro antibacterial activity against the Gram-negative bacteria A. baumannii and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 3.74 and 7.48 µM, respectively. nih.gov Another compound was most active against the Gram-positive bacterium S. aureus (MRSA) with an MIC value of 4.52 µM. nih.gov

Table 3: In Vitro Antibacterial Activity (MIC, µM) of Selected Pyridazinone Derivatives
CompoundE. coliS. aureus (MRSA)S. typhimuriumP. aeruginosaA. baumannii
3NA4.52NANANA
77.807.807.80NA7.80
13NANANA7.483.74
NA: Not Active

Antifungal Activity against Specific Pathogens

The antifungal potential of pyridazinone derivatives has also been explored. In a study focused on developing novel chemotherapeutic agents, a series of diarylurea derivatives based on pyridazinone scaffolds were synthesized and evaluated for their antimicrobial activity. One of these compounds demonstrated significant antifungal activity against the opportunistic fungal pathogen Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL.

Antiviral Mechanisms and Efficacy

While research specifically detailing the antiviral mechanisms of tetrahydro-3,6-pyridazinedione is still emerging, the broader class of pyridazine derivatives has shown promise against various viral targets. The antiviral activity of these compounds is often attributed to their ability to interfere with key viral replication processes.

Some pyridazine derivatives have been investigated for their ability to inhibit viral entry into host cells, a critical first step in the viral life cycle. This can be achieved by blocking the interaction between viral surface proteins and host cell receptors. Other potential mechanisms include the inhibition of viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase or proteases. For instance, studies on related heterocyclic compounds have shown that they can act as non-nucleoside reverse transcriptase inhibitors, a mechanism pivotal in combating retroviruses like HIV. semanticscholar.org

Furthermore, some antiviral agents work by modulating the host's immune response to the viral infection. While not yet demonstrated specifically for this compound, it is a plausible area for future investigation. The efficacy of pyridazine-based compounds has been evaluated against a range of viruses, including both DNA and RNA viruses, though specific data for the this compound scaffold remains a key area for further research.

Inhibition of Microbial Enzyme Targets

The this compound scaffold has also been explored for its potential as an antimicrobial agent, with a key mechanism of action being the inhibition of essential microbial enzymes. One of the primary targets in this area is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

Research into pyridazine derivatives has demonstrated their potential as inhibitors of the GyrB subunit of E. coli DNA gyrase. mdpi.com Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the enzyme, preventing the conformational changes necessary for its function. This competitive inhibition mechanism is a hallmark of several successful antibacterial agents. mdpi.commdpi.com The structural features of the pyridazinedione ring and its substituents play a critical role in determining the potency and selectivity of this inhibition.

Anticancer and Antiproliferative Profiles

The anticancer and antiproliferative properties of this compound and its derivatives have been a significant focus of research, revealing their potential to combat various malignancies through multiple mechanisms.

Cytotoxicity against Human Cancer Cell Lines (e.g., Breast, Ovarian, Lung)

Derivatives of the pyridazinedione scaffold have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. In vitro studies have shown that these compounds can inhibit the proliferation of breast cancer cells, including both hormone receptor-positive (T-47D) and triple-negative (MDA-MB-231) subtypes. arabjchem.org Furthermore, their activity has been observed against ovarian cancer cell lines such as SKOV-3. arabjchem.org

Investigations into their effects on lung cancer have also yielded promising results. Certain pyridazinone derivatives have shown cytotoxicity against non-small cell lung cancer (NSCLC) cell lines like A549 and NCI-H460. meddocsonline.orgnih.gov The potency of these compounds is often influenced by the nature and position of substituents on the pyridazinedione ring, highlighting the importance of structure-activity relationship (SAR) studies in optimizing their anticancer efficacy.

Below is an interactive data table summarizing the cytotoxic activity of selected pyridazine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridazine Derivative 11mT-47D (Breast)0.43 ± 0.01 arabjchem.org
Pyridazine Derivative 11mMDA-MB-231 (Breast)0.99 ± 0.03 arabjchem.org
Pyridazine Derivative 11lT-47D (Breast)1.57 ± 0.05 arabjchem.org
Pyridazine Derivative 11lMDA-MB-231 (Breast)1.30 ± 0.04 arabjchem.org
Pyridazine DerivativesSKOV-3 (Ovarian)Weak Activity arabjchem.org
Pyrazole Derivative 2A549 (Lung)220.20 nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which pyridazinedione derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these compounds can lead to characteristic morphological and biochemical changes associated with apoptosis in cancer cells. This includes the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic pathway. mdpi.comarabjchem.org

In addition to inducing apoptosis, these compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Flow cytometry analysis has revealed that certain pyridazine derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the G1 or G2/M phase. arabjchem.orgnih.gov This disruption of the cell cycle progression ultimately inhibits tumor growth.

Targeted Inhibition of Kinases (e.g., Cyclin-Dependent Kinase 2 (CDK2), Akt Kinase)

The anticancer activity of pyridazinedione scaffolds is often linked to their ability to inhibit specific protein kinases that are critical for cancer cell survival and proliferation. One such target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2, with some exhibiting IC50 values in the nanomolar range. arabjchem.org

Another important kinase target is Akt, also known as Protein Kinase B, which is a central node in signaling pathways that promote cell survival, growth, and proliferation. Dysregulation of the Akt pathway is common in many cancers. Heterocyclic scaffolds, including pyridazines, have been explored as allosteric inhibitors of Akt, offering a promising strategy for targeted cancer therapy.

Compound/DerivativeKinase TargetIC50 (nM)Reference
Pyridazine Derivative 11mCDK220.1 ± 0.82 arabjchem.org
Pyridazine Derivative 11hCDK243.8 ± 1.79 arabjchem.org
Pyridazine Derivative 11lCDK255.6 ± 2.27 arabjchem.org
Pyridazine Derivative 11eCDK2151 ± 6.16 arabjchem.org

Urokinase Activity Modulation

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer invasion and metastasis by degrading the extracellular matrix. Inhibition of uPA is therefore considered a valuable strategy for developing antimetastatic agents. While direct evidence for the modulation of urokinase activity by this compound is limited, the broader class of pyridazinone derivatives has been investigated in this context. For instance, amiloride, a pyrazine (B50134) derivative with structural similarities, and its derivatives have been shown to inhibit uPA. nih.gov The development of pyridazinedione-based compounds as urokinase inhibitors represents an active area of research with the potential to yield novel anticancer therapies that can prevent the spread of tumors.

Neurological and Central Nervous System Activities

The this compound scaffold has been the subject of significant research due to its diverse pharmacological activities, particularly those affecting the central nervous system. These compounds have shown potential in modulating various neurological pathways, offering promise for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.

Certain derivatives of the pyridazine class, to which this compound belongs, have been investigated for their interaction with neurotransmitter systems. Specifically, some 4-phenylpyridazine (B1599381) derivatives have been identified as selective ligands for GABA A receptors. google.com The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. While direct inhibitory actions on neurotransmitter synthesis or release by this compound itself are not extensively documented in the provided research, the interaction of its derivatives with key inhibitory receptors like GABA A suggests a potential mechanism for its CNS effects.

A significant area of investigation for pyridazinone derivatives has been their potent and selective inhibition of monoamine oxidase B (MAO-B). uniba.it MAO-B is a crucial enzyme responsible for the degradation of dopamine (B1211576) in the brain. uniba.it Inhibition of this enzyme can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. uniba.it

A series of synthesized pyridazinone derivatives, including compounds designated as TR2 and TR16, have demonstrated highly selective and potent MAO-B inhibition. uniba.it Compound TR16 was identified as the most potent inhibitor against MAO-B with an IC50 value of 0.17 µM, while TR2 had an IC50 of 0.27 µM. uniba.it Kinetic studies revealed that both TR2 and TR16 are competitive and reversible inhibitors of MAO-B, with Ki values of 0.230 ± 0.004 µM and 0.149 ± 0.016 µM, respectively. uniba.it Importantly, these compounds showed a high selectivity index for MAO-B over MAO-A, which is advantageous in avoiding certain side effects associated with non-selective MAO inhibitors. uniba.it

CompoundMAO-B IC50 (µM)MAO-B Ki (µM)Selectivity Index (MAO-A/MAO-B)
TR2 0.270.230 ± 0.00484.96
TR16 0.170.149 ± 0.016>235.29

Data sourced from Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. uniba.it

The pyridazinone nucleus is recognized for its presence in compounds with a wide array of biological activities, including anticonvulsant and antidepressant effects. sarpublication.com Various derivatives of 6-substituted-pyrido[3,2-d]pyridazine have been synthesized and evaluated for their anticonvulsant properties. nih.gov In preclinical studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, these compounds have shown significant anticonvulsant activity. nih.govresearchgate.net

For instance, the compound N-m-chlorophenyl- sarpublication.comnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was identified as a potent anticonvulsant with an ED50 of 13.6 mg/kg in the MES test. nih.gov Another derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, also exhibited notable anticonvulsant activity and a favorable safety profile. nih.gov The antidepressant potential of pyridazinone scaffolds has also been explored, with some derivatives showing the ability to inhibit the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin, a common mechanism of action for antidepressant medications. nih.govnih.gov

CompoundAnticonvulsant Activity (MES Test ED50)
N-m-chlorophenyl- sarpublication.comnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine13.6 mg/kg

Data sourced from Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. nih.gov

Derivatives of the 3(2H)-pyridazinone structure have been investigated for their analgesic properties. sarpublication.comnih.gov Several synthesized compounds have demonstrated significant pain-relieving effects in various animal models. sarpublication.comnih.gov For example, a series of 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives were tested for in vivo analgesic activity using the p-benzoquinone-induced writhing test. nih.gov

Certain compounds from this series, particularly those with a propanoic acid, ester, or amide side chain at the 2-position of the pyridazinone ring, exhibited higher analgesic activity than the reference drug, acetylsalicylic acid. nih.gov Furthermore, some 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones have been reported to possess potent analgesic activity. sarpublication.com

The potent and selective MAO-B inhibitory activity of this compound scaffolds has significant implications for the treatment of neurodegenerative diseases, particularly Parkinson's disease. uniba.it By inhibiting the breakdown of dopamine, these compounds can help to alleviate the motor symptoms associated with this condition. uniba.it The ability of compounds like TR2 and TR16 to cross the blood-brain barrier further enhances their therapeutic potential for CNS disorders. uniba.it

Furthermore, the interaction of pyridazine derivatives with GABA A receptors suggests a potential role in managing symptoms of other neurological conditions, including cognitive impairments associated with disorders like Alzheimer's disease. google.com The development of multi-target agents based on pyridazinone structures is an active area of research, with the aim of addressing the complex pathologies of neurodegenerative diseases. nih.gov

Cardiovascular and Metabolic Activities

In addition to their neurological effects, pyridazinone derivatives have been investigated for their cardiovascular activities. sarpublication.com A number of these compounds have demonstrated vasodilator and positive inotropic properties. sarpublication.com For example, some 4,5-dihydro-3(2H)-pyridazinone derivatives have been reported to have a strong inhibitory effect on cardiac type III phosphodiesterase (PDE III). nih.gov The inhibition of PDE III leads to an increase in cyclic AMP levels in cardiac and vascular smooth muscle, resulting in increased cardiac contractility and vasodilation.

One such derivative, a 5-methyl derivative of Imazodan, was found to be a specific PDE III inhibitor with an IC50 of 0.6 µM. nih.gov Another analog, a 4,5,6,7-tetrahydrobenzimidazole derivative, was an even more effective PDE III inhibitor with an IC50 of 0.15 µM. nih.gov These findings suggest that the this compound scaffold could be a valuable template for the development of new cardiovascular agents. sarpublication.com

CompoundTargetIC50 (µM)
5-methyl derivative of ImazodanPDE III0.6
4,5,6,7-tetrahydrobenzimidazole analogPDE III0.15

Data sourced from An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition

Derivatives of the pyridazinone scaffold have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in various tissues. The inhibition of PDE5 leads to an increase in cGMP, resulting in smooth muscle relaxation and vasodilation.

One area of significant interest has been the development of novel pyrazolopyrimidopyridazinone derivatives as potential agents for the treatment of erectile dysfunction. Research has shown that certain compounds within this class exhibit low nanomolar inhibitory concentrations (IC50) against PDE5. For instance, specific substitutions on the tricyclic scaffold have been found to be critical for high potency and selectivity against PDE5 over other phosphodiesterase isoforms, such as PDE6, which is crucial for avoiding visual disturbances.

Compound TypeKey Findings
PyrazolopyrimidopyridazinonesExhibit potent and selective PDE5 inhibitory activity.
Substituted PyrazolopyridopyridazinesIdentified as orally bioavailable PDE5 inhibitors with in vivo efficacy.

Furthermore, studies on substituted pyrazolopyridopyridazines have led to the identification of compounds that are more potent and selective than the well-known PDE5 inhibitor, sildenafil. These novel derivatives have demonstrated efficacy in both in vitro and in vivo models of PDE5 inhibition and have shown good oral bioavailability in animal studies. The enhanced selectivity of these compounds is anticipated to result in a more favorable side-effect profile in clinical applications. Pyridazine derivatives, in general, have been explored for their inhibitory activity against various PDE isoenzymes, including PDE-III, PDE-IV, and PDE-V, highlighting the versatility of this scaffold in designing selective PDE inhibitors for a range of therapeutic targets.

Antihypertensive and Vasodilator Actions

The vasodilatory properties of pyridazinone derivatives have been a focal point of research, leading to the investigation of their potential as antihypertensive agents. These compounds often exert their effects through mechanisms that involve the relaxation of vascular smooth muscle.

A series of 6-(4-substitutedphenyl)-3-pyridazinones have been synthesized and evaluated as potential analogues of the vasodilator drug hydralazine (B1673433). In vitro studies on these compounds have demonstrated potent vasorelaxant activity, with some derivatives exhibiting significantly lower EC50 values (the concentration required to achieve 50% of the maximum effect) compared to hydralazine and other conventional vasodilators like diazoxide (B193173) and isosorbide (B1672297) mononitrate.

The cardiovascular effects of pimobendan (B44444), a benzimidazole-pyridazinone derivative, have also been extensively studied. Pimobendan is known to possess both vasodilating and positive inotropic (increasing the force of heart contraction) properties. Its mechanism of action is partly attributed to the inhibition of phosphodiesterase III (PDE-III). The vasodilatory effects of pimobendan contribute to a reduction in both preload and afterload on the heart, making it beneficial in the management of heart failure.

Compound ClassMechanism of Action/Key Findings
6-(4-substitutedphenyl)-3-pyridazinonesAct as potent vasorelaxants, analogous to hydralazine.
Benzimidazole-pyridazinones (e.g., Pimobendan)Exhibit both vasodilator and positive inotropic effects, partly through PDE-III inhibition.

Antidiabetic and Hypoglycemic Potential

The pyridazinone scaffold has also been explored for its potential in the development of new antidiabetic and hypoglycemic agents. Research in this area has focused on designing derivatives that can effectively lower blood glucose levels.

One notable area of investigation involves pyridazinone-substituted benzenesulfonylurea derivatives. In preclinical studies using animal models of normal and non-insulin-dependent diabetes mellitus (NIDDM) rats, these compounds have demonstrated a significant blood sugar-lowering effect. Oral administration of these derivatives was found to almost completely prevent the rise in blood glucose levels in NIDDM rats and significantly suppress the increase in blood glucose in glucose-fed normal rats. These findings suggest that such compounds could serve as lead structures for the development of novel antidiabetic drugs.

Derivative ClassKey Findings in Preclinical Models
Pyridazinone-substituted benzenesulfonylureasSignificant blood glucose-lowering activity in normal and NIDDM rat models.

Other Specific Biological Activities

Beyond the aforementioned pharmacological effects, the pyridazinone scaffold has been investigated for a range of other specific biological activities.

Anti-leishmanial Agents

Derivatives of the pyridazinone family have shown promise as potential therapeutic agents against leishmaniasis, a parasitic disease. A study focused on 4-N-acylhydrazone pyrazolo[3,4-d]pyridazin-7-ones revealed their potential antileishmanial activity. A series of these compounds were synthesized and tested against Leishmania amazonensis. Several of the synthesized compounds were found to be active against both the promastigote and axenic amastigote forms of the parasite, with some exhibiting IC50 values in the low micromolar range. The most active compound in this series also demonstrated a favorable selectivity index, indicating a higher toxicity towards the parasite than to mammalian cells.

Compound SeriesTarget OrganismKey Findings
Pyrazolo[3,4-d]pyridazin-7-onesLeishmania amazonensisActive against both promastigote and axenic amastigote forms with good selectivity.

Plant Growth Regulation and Herbicidal Action

The pyridazine and pyridazinone chemical classes have been a significant focus in the development of agrochemicals, demonstrating both plant growth regulating and herbicidal activities. These compounds are recognized for their high efficacy and more favorable environmental profiles, making them attractive candidates for new green agrochemicals.

In the realm of herbicidal action, pyridazine derivatives have been developed to target specific enzymes in plants. For example, novel pyridazine herbicides have been designed to inhibit phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the bleaching of plant tissues and ultimately, plant death. Certain 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide derivatives have shown potent pre- and post-emergence herbicidal activity against a range of weeds, with some compounds outperforming existing commercial herbicides.

Furthermore, 3(2H)-pyridazinone derivatives have been investigated as potential plant activators. These compounds can induce a plant's natural defense mechanisms against pathogens without having direct antimicrobial activity, offering an eco-friendly approach to crop protection.

ApplicationMechanism/Key Findings
Herbicidal ActionInhibition of phytoene desaturase (PDS) by novel pyridazine derivatives.
Plant Growth Regulation3(2H)-pyridazinone derivatives acting as plant activators to induce systemic acquired resistance.

In Vivo Preclinical Studies and Efficacy Assessments

The in vivo evaluation of this compound derivatives has revealed promising pharmacological activities. Detailed research findings from preclinical animal studies have showcased the potential of these compounds in treating complex diseases.

Anticancer Activity in Solid Tumors

A notable example of the anticancer potential of this class of compounds is a 3,6-disubstituted pyridazine derivative, designated as compound 9e. In a preclinical study utilizing an Ehrlich ascites carcinoma solid tumor animal model, compound 9e demonstrated significant tumor growth inhibition. acs.org When administered at two different dose levels, the compound led to a substantial reduction in the mean tumor volume. acs.org

On the 12th day of treatment, a remarkable 80.9% reduction in tumor volume was observed in the group receiving a 15 mg/kg dose of compound 9e compared to the untreated control group. acs.org By day 15, the tumor volume regression was 71.1% for the 15 mg/kg dose and 64.8% for the 30 mg/kg dose, indicating a potent antitumor effect. acs.org These findings underscore the potential of pyridazinedione scaffolds as a basis for the development of novel anticancer agents.

Anticancer Efficacy of Compound 9e in Ehrlich Ascites Carcinoma Model

Treatment GroupDay 12 Tumor Volume Reduction (%)Day 15 Tumor Volume Reduction (%)
Compound 9e (15 mg/kg)80.971.1
Compound 9e (30 mg/kg)-64.8
Sorafenib (30 mg/kg)-64.6
Control (Untreated)00

Cardioprotective and Hemodynamic Effects

Pyridazinone derivatives have also been extensively investigated for their beneficial effects on the cardiovascular system. Notably, pimobendan and levosimendan (B1675185), which feature a pyridazinone core, have shown significant efficacy in preclinical models of heart failure.

The EPIC (Evaluation of Pimobendan in Dogs with Cardiomegaly) study, a large-scale clinical trial in dogs with preclinical myxomatous mitral valve disease, provides compelling evidence of the therapeutic benefit of pimobendan. Dogs treated with pimobendan had a significantly longer median time to the primary endpoint, which was a composite of the onset of congestive heart failure, cardiac-related death, or euthanasia. nih.govcanadianveterinarians.net The median time to the primary endpoint was 1228 days for the pimobendan group compared to 766 days for the placebo group. nih.govcanadianveterinarians.net Furthermore, the median survival time was longer in the pimobendan-treated group (1059 days) versus the placebo group (902 days). nih.gov

Efficacy of Pimobendan in Dogs with Preclinical Myxomatous Mitral Valve Disease (EPIC Study)

EndpointPimobendan GroupPlacebo Group
Median Time to Primary Endpoint (Days)1228766
Median Survival Time (Days)1059902

Levosimendan has also demonstrated positive effects on cardiac function in a rodent model of post-myocardial infarction heart failure. In this model, infusion of levosimendan led to a significant improvement in contractility. This was evidenced by a reduction in left ventricular end-diastolic pressure and mean arterial pressure, alongside an enhancement of the preload-recruitable stroke work.

Another pyridazinone derivative, TZC-5665, and its active metabolite, M-2, have shown promise in preclinical canine models of heart failure. M-2 was found to dose-dependently increase cardiac contractility while reducing both preload and afterload. researchgate.netnih.gov Notably, these beneficial effects appeared to be more pronounced in the failing heart as compared to a normal heart. researchgate.netnih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyridazinone derivatives has been demonstrated in preclinical models of inflammation. One such derivative, ABT-963, has shown efficacy as a selective COX-2 inhibitor. In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, ABT-963 exhibited potent anti-inflammatory activity. This effect is attributed to the reduction of prostaglandin (B15479496) E2 (PGE2) production and subsequent edema.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms

Systematic Exploration of Structural Determinants for Biological Efficacy

The biological efficacy of Tetrahydro-3,6-pyridazinedione derivatives is intricately linked to the nature and position of various substituents on the core ring structure. Systematic modifications have revealed key structural features that govern their activity, which is often tied to their ability to inhibit specific enzymes or modulate receptor functions.

A primary determinant of activity is the substitution at the N-2 position of the pyridazinedione ring. The introduction of different functional groups at this position can significantly impact the compound's interaction with biological targets. For instance, the presence of a substituted phenyl ring at N-2 has been a common strategy in the design of various bioactive pyridazinone derivatives. The electronic properties and steric bulk of the substituents on this phenyl ring are critical. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to modulate the electronic distribution of the entire molecule, which can enhance binding affinity to target proteins.

Furthermore, modifications at the C-4 and C-5 positions of the tetrahydro-pyridazinedione ring have been explored. The introduction of alkyl or aryl groups at these positions can influence the molecule's lipophilicity and conformational flexibility, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, in a series of 4,5-dihydropyridazin-3(2H)-one derivatives, which are structurally related to tetrahydro-3,6-pyridazinediones, the nature of the substituent at the C-6 position was found to be a critical factor for their cardiotonic effects.

The following table summarizes the impact of various structural modifications on the biological activity of pyridazinone-based compounds, providing a general framework for the SAR of this compound derivatives.

Modification Site Substituent Type Observed Impact on Biological Activity
N-2 Position Substituted Phenyl RingModulates electronic properties and steric interactions, influencing binding affinity.
Alkyl ChainsCan alter lipophilicity and cell permeability.
C-4 Position Small Alkyl GroupsMay enhance binding through hydrophobic interactions.
Aromatic RingsCan introduce additional binding motifs, such as pi-pi stacking.
C-5 Position HalogenationCan alter electronic properties and metabolic stability.
Hydroxyl GroupsMay introduce hydrogen bonding capabilities, improving target interaction.
C-6 Position Aryl GroupsOften crucial for establishing key interactions with the target's active site.
Heterocyclic RingsCan introduce diverse functionalities and improve solubility.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is a critical factor in its ability to interact with a biological target. For this compound derivatives, the flexibility of the six-membered ring and the orientation of its substituents play a pivotal role in determining their bioactive conformation.

The tetrahydro-pyridazinedione ring can adopt several conformations, such as chair, boat, and twist-boat forms. The energetically preferred conformation is influenced by the nature and position of the substituents. This conformational preference, in turn, dictates the spatial arrangement of the pharmacophoric features of the molecule, which are the essential groups that interact with the biological target.

Computational modeling and spectroscopic techniques are often employed to study the conformational landscape of these molecules. These studies aim to identify the low-energy conformations that are likely to be present in a biological environment and to understand how these conformations relate to the observed biological activity. A molecule's ability to adopt a specific conformation that is complementary to the binding site of a target protein is often a prerequisite for its bioactivity.

For instance, the relative orientation of a substituent on the N-2 position with respect to a substituent on the C-6 position can be crucial for activity. A specific dihedral angle between these groups might be necessary to ensure optimal interaction with the amino acid residues in the active site of an enzyme. Therefore, understanding the conformational preferences of this compound derivatives is essential for designing molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying various physicochemical properties and structural features of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For pyridazinone derivatives, QSAR studies have been conducted to identify the key molecular descriptors that are correlated with their biological activities, such as fungicidal or anti-inflammatory effects. asianpubs.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

A hypothetical QSAR model for a series of this compound derivatives might reveal that the biological activity is positively correlated with the lipophilicity (logP) and the presence of a hydrogen bond donor at a specific position, while being negatively correlated with the molecular weight. Such a model would suggest that increasing the lipophilicity and incorporating a hydrogen bond donor, while keeping the molecule relatively small, could lead to more potent compounds.

The following table presents a hypothetical set of molecular descriptors and their correlation with the biological activity of a series of this compound analogs, illustrating the principles of a QSAR study.

Molecular Descriptor Description Correlation with Activity Hypothetical Coefficient
logP Octanol-water partition coefficient (hydrophobicity)Positive0.45
H-bond Donors Number of hydrogen bond donor atomsPositive0.25
Molecular Weight Total mass of the moleculeNegative-0.15
Dipole Moment Measure of the molecule's polarityPositive0.30
HOMO Energy Energy of the Highest Occupied Molecular OrbitalNegative-0.20

This type of predictive modeling allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thus saving time and resources.

Rational Design Principles for this compound-Based Bioactive Molecules

The insights gained from SAR, conformational analysis, and QSAR studies provide a foundation for the rational design of novel this compound-based bioactive molecules. The goal of rational design is to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties by making informed modifications to a lead compound.

One key principle in the rational design of this compound derivatives is scaffold hopping, where the core structure is modified to explore new chemical space while retaining the key pharmacophoric features. This can lead to the discovery of novel scaffolds with improved properties.

Another important aspect is the optimization of the substituents. Based on the established SAR, specific functional groups can be introduced to enhance the interaction with the target. For example, if a hydrophobic pocket is identified in the active site of the target enzyme, adding a lipophilic substituent to the corresponding position on the this compound scaffold can lead to a significant increase in potency.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is also a powerful tool in the rational design process. By visualizing how a this compound derivative binds to its target, researchers can design modifications that improve the complementarity between the ligand and the protein, leading to enhanced affinity and selectivity.

The iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR, conformational analysis, and QSAR, is central to the development of new and effective therapeutic agents based on the this compound scaffold.

Current and Future Translational Applications of Tetrahydro 3,6 Pyridazinedione Research

Pharmaceutical Industry Applications: Drug Discovery and Development

The pyridazinedione scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential. The ability to readily modify the core structure of tetrahydro-3,6-pyridazinedione allows for the fine-tuning of its pharmacological properties, leading to the identification of novel drug candidates and the optimization of existing ones.

Identification of Novel Therapeutic Leads

Research into 3,6-disubstituted pyridazine (B1198779) derivatives has identified this class of compounds as a promising source of novel anticancer agents. These compounds have been shown to target key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). Inhibition of CDKs is a promising strategy for the development of targeted cancer therapies.

A recent study focused on the synthesis and biological evaluation of a series of 3,6-disubstituted pyridazines as potential anticancer agents targeting CDK2. The findings from this research are summarized in the table below:

CompoundTargetIn Vitro Activity (IC50)Cell Line
Pyridazine Derivative 11mCDK220.1 ± 0.82 nMMDA-MB-231 (Breast Cancer)
Pyridazine Derivative 11lCDK255.6 ± 2.27 nMMDA-MB-231 (Breast Cancer)
Pyridazine Derivative 11hCDK243.8 ± 1.79 nMT-47D (Breast Cancer)
Pyridazine Derivative 11eCDK2151 ± 6.16 nMT-47D (Breast Cancer)

These results highlight the potential of the pyridazine scaffold in the development of potent and selective CDK inhibitors for cancer treatment.

Optimization of Pharmacological Profiles

Beyond the discovery of new therapeutic leads, the this compound core is also being utilized to optimize the pharmacological profiles of existing drugs. One key area of application is in the development of antibody-drug conjugates (ADCs), which are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells.

Pyridazinedione derivatives have been investigated as linkers in ADCs. These linkers are designed to be stable in the bloodstream but to release the cytotoxic payload once inside the target cancer cell. The unique reactivity of the pyridazinedione ring allows for the development of cleavable linkers that can be tailored to respond to the specific microenvironment of the tumor.

Agrochemical Sector: Crop Protection and Management Strategies

The pyridazine nucleus is a common feature in a number of biologically active molecules, including those with applications in agriculture. While research in this area is not as extensive as in the pharmaceutical sector, preliminary studies have shown that pyridazine derivatives possess insecticidal properties, suggesting their potential use in crop protection.

Optimization studies on compounds initially designed as herbicides led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties. Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the amide moiety were well-tolerated, and in some cases, led to a significant increase in insecticidal potency against green peach aphids and cotton aphids nih.gov.

Compound ModificationImpact on Aphicidal Potency
Changes to the pyridine and pyridazine ringsSignificant loss of potency nih.gov
Replacement of the amide with hydrazines, hydrazones, or hydrazidesGenerally well-tolerated nih.gov
Small aliphatic substituents on the replacement moietyParticularly potent nih.gov

These findings suggest that the pyridazine scaffold, and by extension, derivatives of this compound, could serve as a starting point for the development of new classes of insecticides. Further research is needed to explore the full potential of these compounds in crop protection and to assess their environmental impact and safety profiles.

Materials Science and Advanced Polymer Development

The application of this compound in materials science and advanced polymer development is an emerging area of research. The presence of multiple reactive sites within the molecule, including the two nitrogen atoms and the carbonyl groups, makes it a potentially valuable monomer for the synthesis of novel polymers with unique properties.

While specific examples of polymers derived directly from this compound are limited in the current literature, the broader class of nitrogen-containing heterocyclic compounds is known to impart desirable characteristics to polymers, such as thermal stability, flame retardancy, and specific optical and electronic properties.

The potential for this compound to be used in polymer synthesis is an area ripe for exploration. Future research could focus on:

Polycondensation reactions: Utilizing the dicarbonyl functionality to react with diamines or diols to form polyesters or polyamides.

Ring-opening polymerization: Investigating the possibility of opening the pyridazinedione ring to create linear or cross-linked polymers.

Modification of existing polymers: Grafting this compound onto existing polymer backbones to introduce new functionalities.

This compound as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable and versatile building block for the synthesis of more complex organic molecules. Its ability to undergo a variety of chemical transformations allows for the construction of diverse molecular architectures, which is a key aspect of modern organic synthesis.

The synthesis of pyridazine derivatives often involves the use of readily available starting materials and can be achieved through various synthetic routes. The functional groups present in this compound can be selectively modified to introduce a wide range of substituents, leading to the creation of libraries of compounds for screening in drug discovery and other applications.

Recent advances in synthetic methodologies have further expanded the utility of pyridazine derivatives in organic synthesis. These include:

Cross-coupling reactions: To introduce aryl or alkyl groups at specific positions on the pyridazine ring.

Cycloaddition reactions: To construct fused ring systems containing the pyridazine core.

Functional group interconversions: To modify the existing functional groups and introduce new ones.

The versatility of this compound as a synthetic building block is a key driver for its continued investigation in both academic and industrial research settings.

Emerging Research Frontiers and Unaddressed Challenges in Pyridazinedione Chemistry

The field of pyridazinedione chemistry is continually evolving, with new research frontiers and unaddressed challenges emerging. One of the most exciting new areas of research is the use of pyridazinediones in chemical biology and bioconjugation.

The ability of pyridazinediones to react selectively with cysteine residues in proteins has opened up new avenues for the development of novel bioconjugation strategies. This has significant implications for the development of targeted therapies, diagnostic tools, and for probing the function of proteins in their native environment.

Despite the progress that has been made, there are still a number of challenges that need to be addressed in pyridazinedione chemistry. These include:

Developing more efficient and selective synthetic methods: To access a wider range of pyridazinedione derivatives.

Improving the understanding of the structure-activity relationships: To guide the design of new molecules with desired properties.

Investigating the long-term stability and potential toxicity of pyridazinedione-containing compounds: To ensure their safety for use in pharmaceutical and other applications.

Addressing these challenges will be crucial for realizing the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the standard methods for synthesizing Tetrahydro-3,6-pyridazinedione, and how can its purity be validated?

this compound (CAS 123-33-1, also known as maleic hydrazide) is typically synthesized via cyclization reactions. A common approach involves heating maleic anhydride with hydrazine hydrate under controlled reflux conditions. Post-synthesis, purity validation requires:

  • Melting Point Analysis : Confirm the compound’s melting point (298°C) using differential scanning calorimetry (DSC) .
  • Chromatographic Techniques : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess impurities. Solutions of the compound in acetonitrile or methanol (100 µg/mL) are stable for analysis .
  • Spectroscopic Confirmation : FT-IR (C=O stretching at ~1700 cm⁻¹) and ¹H NMR (absence of maleic anhydride peaks at δ 6.3 ppm) .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

Methodological steps include:

  • Solvent Screening : Prepare saturated solutions in water, acetonitrile, methanol, and DMSO. Shake at 25°C for 24 hours, then filter and quantify via gravimetric analysis or UV-Vis spectroscopy (λmax ~260 nm) .
  • Stability Testing : Store solutions under varying conditions (e.g., 4°C vs. room temperature, light-protected vs. exposed) and monitor degradation via HPLC over 30 days. Acetonitrile solutions show higher stability than aqueous ones .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Toxicological Assessment : Refer to IARC guidelines for hydrazine derivatives, which highlight potential carcinogenicity. Use fume hoods, gloves, and PPE to minimize exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from synthesis) with sodium bicarbonate before disposal. Collaborate with certified waste management services for hazardous material handling .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 113.05 (calculated MW 112.09) .
  • NMR Analysis : ¹H NMR (DMSO-d6) displays two singlet peaks for the two equivalent carbonyl groups at δ 8.2 ppm and a multiplet for the ring protons (δ 3.1–3.5 ppm) .

Q. What are the primary applications of this compound in current academic research?

  • Plant Growth Regulation : Study its role as a maleic hydrazide derivative in inhibiting cell division (e.g., root meristem assays in Arabidopsis).
  • Heterocyclic Chemistry : Use as a precursor for synthesizing pyridazine-based ligands or bioactive molecules .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • DFT Calculations : Use Gaussian or ORCA software to model cyclization transition states. Compare activation energies of hydrazine vs. substituted hydrazines to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics to guide experimental design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. For example, discrepancies in cytotoxicity may arise from varying cell lines (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin) .
  • Dose-Response Replication : Standardize IC50 measurements across labs using WHO guidelines for inter-laboratory validation .

Q. How can advanced functionalization techniques expand the utility of this compound in drug discovery?

  • Microwave-Assisted Synthesis : Optimize reaction time and yield for introducing substituents (e.g., chloro or methyl groups) at the 3- and 6-positions. Compare with traditional thermal methods .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives for kinase inhibition studies .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation products via LC-MS/MS. Identify key intermediates (e.g., pyridazine ring-opening products) .
  • Soil Sorption Assays : Use batch equilibrium methods with varying soil pH (4–8) to measure Kd (sorption coefficient) and predict environmental mobility .

Q. How can researchers leverage spectral databases to resolve structural ambiguities in this compound analogs?

  • Database Mining : Cross-reference NMR and MS data with the EPA/NIH Mass Spectral Database (e.g., entry for C7H12O2 analogs) to identify misassignments .
  • Hybrid Techniques : Combine HSQC and HMBC NMR experiments to resolve overlapping signals in complex derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.